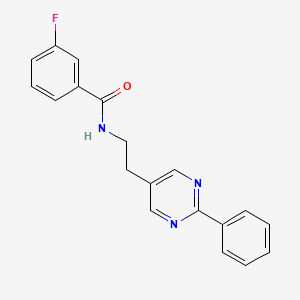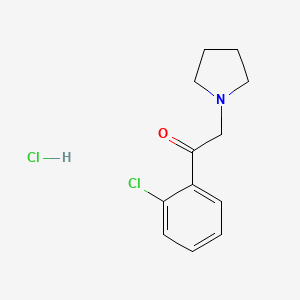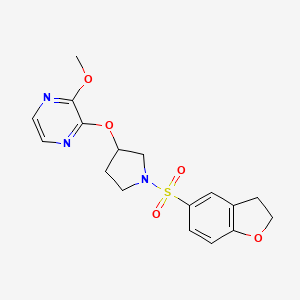
3-(2,4-Dimethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group and an ethyl group attached to the oxadiazole ring system
準備方法
The synthesis of 3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2,4-dimethoxybenzaldehyde and ethyl hydrazinecarboxylate.
Formation of Hydrazone: The 2,4-dimethoxybenzaldehyde is reacted with ethyl hydrazinecarboxylate to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable oxidizing agent, such as iodine or bromine, to form the oxadiazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency.
化学反応の分析
3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxadiazole ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its photophysical properties and potential use in organic electronics.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe or sensor due to its unique optical properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the structure of nucleic acids, affecting gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(2,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: This compound has a phenyl group instead of an ethyl group, which may affect its chemical and biological properties.
3-(2,4-Dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions with other molecules.
3-(2,4-Dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole: This compound lacks the ethyl group, which may result in different physical and chemical properties.
The uniqueness of 3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-4-11-15-13(21-17-11)14-16-12(18-22-14)9-6-5-8(19-2)7-10(9)20-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKXBGQTSWOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=NC(=NO2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)
![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)
![3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2423686.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2423687.png)
![(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2423690.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2423692.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-2-carbohydrazide](/img/structure/B2423694.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2423697.png)
![6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2423698.png)



